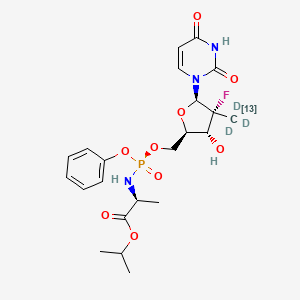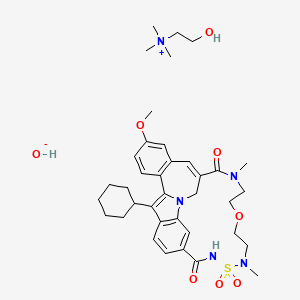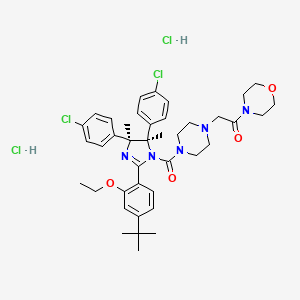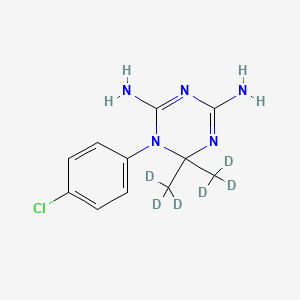
AZD-9291 dimesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-9291 dimesylate is a potent and selective mutated forms EGFR inhibitor(Exon 19 deletion EGFR IC50=12.92 nM, L858R/T790M EGFR IC50= 11.44 nM, wild type EGFR IC50= 493.8 nM). Exon 19 deletion EGFR AZD-9291 is a third-generation EGFR inhibitor, showed promise in preclinical studies and provides hope for patients with advanced lung cancers that have become resistant to existing EGFR inhibitors. AZD9291 is highly active in preclinical models and is well tolerated in animal models. It inhibits both activating and resistant EGFR mutations while sparing the normal form of EGFR that is present in normal skin and gut cells, thereby reducing the side effects encountered with currently available medicines.
Applications De Recherche Scientifique
Development and Optimization in Synthesis
- AZD-9291, as an irreversible epidermal growth factor receptor kinase inhibitor, has seen significant development in its synthesis. A study by Holmes et al. (2016) detailed the application of self-optimising flow reactors for its synthesis, indicating a significant advancement in the efficient production of this compound Holmes et al., 2016.
Application in Treatment Strategies
- AZD-9291's role in treatment strategies, particularly for non-small cell lung cancer (NSCLC), is noteworthy. Wang et al. (2020) discussed its use in enhancing anti-brain metastasis from NSCLC, showcasing its potential in addressing complex cancer treatment challenges Wang et al., 2020.
Molecular and Biochemical Studies
- In the realm of molecular and biochemical research, the drug's interaction with other biological elements has been a subject of study. For instance, Albeck et al. (2008) examined antizyme inhibitor (AzI) and its structural basis, which is relevant for understanding the broader biochemical implications of compounds like AZD-9291 Albeck et al., 2008.
Role in Gene Expression and Molecular Pathways
- AZD-9291's influence on gene expression and molecular pathways has also been a key area of research. Tsai et al. (2014) described the use of dimeric CRISPR RNA-guided FokI nucleases for genome editing, where the specificity and efficiency of such processes can be significantly impacted by compounds like AZD-9291 Tsai et al., 2014.
Applications in Targeted Therapy
- AZD-9291's application in targeted therapy, especially in the context of cancer treatment, represents a significant area of ongoing research. Hong et al. (2015) demonstrated the efficacy of antisense oligonucleotide AZD9150 in inhibiting STAT3, indicating a new direction in cancer treatment where AZD-9291 may play a role Hong et al., 2015.
Influence on Cellular Processes and Enzymatic Activity
- The impact of AZD-9291 on various cellular processes and enzymatic activities has been a focus in scientific studies. Chen et al. (2005) explored the characterization of an azoreductase from Staphylococcus aureus, a process potentially influenced by the presence of drugs like AZD-9291 Chen et al., 2005.
Propriétés
Formule moléculaire |
C30H41N7O8S2 |
|---|---|
Poids moléculaire |
691.82 |
Synonymes |
(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)





